molecular formula C8H16O2 B12311923 (1-Ethoxycyclopentyl)methanol

(1-Ethoxycyclopentyl)methanol

Cat. No.: B12311923
M. Wt: 144.21 g/mol
InChI Key: GHVCSQCYCNEWNU-UHFFFAOYSA-N
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Description

(1-Ethoxycyclopentyl)methanol is an organic compound with the molecular formula C8H16O2 It is a cyclopentane derivative where an ethoxy group is attached to the cyclopentane ring, and a methanol group is attached to the same carbon as the ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxycyclopentyl)methanol can be achieved through several methods. One common approach involves the reaction of cyclopentanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol is replaced by the ethoxy group from ethyl iodide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxycyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), ethyl iodide (C2H5I)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

(1-Ethoxycyclopentyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Ethoxycyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into different metabolites. These metabolites may exert biological effects by interacting with cellular receptors or influencing metabolic pathways.

Comparison with Similar Compounds

    Cyclopentanol: A similar compound with a hydroxyl group attached to the cyclopentane ring.

    Ethylcyclopentane: A compound with an ethyl group attached to the cyclopentane ring.

    Cyclopentylmethanol: A compound with a methanol group attached to the cyclopentane ring.

Comparison: (1-Ethoxycyclopentyl)methanol is unique due to the presence of both an ethoxy group and a methanol group on the cyclopentane ring. This dual functionalization provides distinct chemical properties and reactivity compared to its similar compounds. For example, the ethoxy group can participate in nucleophilic substitution reactions, while the methanol group can undergo oxidation and reduction reactions.

Properties

IUPAC Name

(1-ethoxycyclopentyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-10-8(7-9)5-3-4-6-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVCSQCYCNEWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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